molecular formula C12H20Br6 B13743598 1,1,4,7,10,10-Hexabromododecane CAS No. 2731-63-7

1,1,4,7,10,10-Hexabromododecane

Cat. No.: B13743598
CAS No.: 2731-63-7
M. Wt: 643.7 g/mol
InChI Key: DQYHBUIHXMLXFA-UHFFFAOYSA-N
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Description

Introduction to Academic Research on 1,1,4,7,10,10-Hexabromododecane

Historical Context of Academic Interest in Brominated Flame Retardants

Evolution of Research Approaches for Brominated Flame Retardants

Brominated flame retardants emerged as critical additives in the mid-20th century to mitigate fire risks in plastics, textiles, and electronics. Early research focused on synthesizing and optimizing polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs), which dominated commercial markets until regulatory restrictions in the 2000s. Analytical methods initially prioritized quantification of these legacy compounds using gas chromatography-mass spectrometry (GC-MS). However, the phaseout of PBDEs and PBBs spurred interest in alternative BFRs, including novel structural variants like 1,1,4,7,10,10-hexabromododecane.

Position of 1,1,4,7,10,10-Hexabromododecane in Flame Retardant Research

Unlike its cyclic counterpart HBCD—a well-characterized persistent organic pollutant (POP)—1,1,4,7,10,10-hexabromododecane has not been commercially mass-produced. Its linear structure may confer distinct physicochemical properties, such as reduced steric hindrance and altered hydrophobicity, influencing environmental partitioning. Current studies position it within the "novel BFR" category, which includes compounds developed as replacements for restricted formulations.

Research Significance in Environmental Science

Importance as a Model Compound in Persistent Organic Pollutant Studies

The structural simplicity of 1,1,4,7,10,10-hexabromododecane makes it a candidate for investigating fundamental structure-activity relationships in POP research. For example, its lack of aromatic rings contrasts with PBDEs, enabling comparative studies on bromination patterns and persistence. However, empirical data on its environmental half-life or bioaccumulation potential remain scarce, unlike HBCD, which exhibits half-lives exceeding 2 years in sediments.

Relevance in Brominated Flame Retardants Academic Research

This compound’s linear configuration provides insights into how backbone geometry affects flame suppression mechanisms. While cyclic BFRs like HBCD rely on radical scavenging during combustion, linear analogs may decompose via alternative pathways, altering their efficacy and degradation byproduct profiles. Such differences underscore the need for isomer-specific toxicity and persistence studies.

Current Research Challenges and Knowledge Gaps

Limitations in Current Analytical Approaches

Isomer resolution poses a significant hurdle. For instance, HBCD’s three diastereomers (α-, β-, γ-) require chiral chromatography for separation, and analogous challenges likely apply to 1,1,4,7,10,10-hexabromododecane’s structural isomers. Additionally, the lack of certified reference materials complicates method validation.

Table 1: Analytical Challenges in BFR Research

Challenge Category Specific Issue Impact on 1,1,4,7,10,10-Hexabromododecane Studies
Isomer Separation Co-elution of structural analogs Obscures accurate quantification
Reference Material Availability No commercial standards Hinders method development
Detection Sensitivity Low environmental concentrations Requires advanced instrumentation (e.g., HRMS)
Unexplored Research Domains

Key knowledge gaps include:

  • Environmental Fate : No studies exist on photolytic degradation or microbial metabolism pathways.
  • Global Distribution : Monitoring data are absent, unlike HBCD, which is detected in Arctic biota.
  • Synthesis Byproducts : Potential contamination during production (e.g., incomplete bromination) remains uncharacterized.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2731-63-7

Molecular Formula

C12H20Br6

Molecular Weight

643.7 g/mol

IUPAC Name

1,1,4,7,10,10-hexabromododecane

InChI

InChI=1S/C12H20Br6/c1-2-12(17,18)8-7-10(14)4-3-9(13)5-6-11(15)16/h9-11H,2-8H2,1H3

InChI Key

DQYHBUIHXMLXFA-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(CCC(CCC(Br)Br)Br)Br)(Br)Br

Origin of Product

United States

Preparation Methods

Bromination of Dodecane

The primary and most documented method for synthesizing 1,1,4,7,10,10-Hexabromododecane is the bromination of dodecane, a linear alkane. This process involves the controlled addition of bromine atoms to specific carbon positions on the dodecane molecule.

  • Catalysts: The reaction typically employs catalysts such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromine addition.
  • Reaction Conditions: The bromination is conducted under carefully controlled temperature and stoichiometric conditions to ensure selective substitution at the 1,1,4,7,10,10 positions on the dodecane chain.
  • Industrial Scale: Industrial production often uses a continuous bromination process, where bromine is continuously fed into a reactor containing dodecane. The product is then purified via distillation and crystallization to achieve high purity.
Parameter Typical Condition
Catalyst Iron (Fe) or Aluminum bromide (AlBr3)
Temperature Controlled, often ambient to moderate heat
Bromine Source Elemental bromine (Br2)
Reaction Mode Batch or continuous flow
Purification Distillation and crystallization
Product Purity High purity (>98%)

Mechanistic Insights

The bromination proceeds via a radical substitution mechanism initiated by the catalyst, where bromine radicals selectively abstract hydrogen atoms from dodecane, leading to the formation of brominated intermediates and finally the hexabrominated product.

  • The substitution is regioselective, favoring the 1,1,4,7,10,10 positions due to steric and electronic factors.
  • The presence of multiple bromine atoms enhances the compound's flame retardant properties.

Alternative Bromination Approaches

While the direct bromination of dodecane remains the main route, variations include:

  • Using different catalysts or promoters to improve selectivity and yield.
  • Employing solvents or reaction media that stabilize intermediates.
  • Modifying temperature and bromine feed rates to control the degree of bromination.

Research Findings and Data on Preparation

Reaction Yields and Purity

  • The continuous bromination of dodecane under catalytic conditions yields 1,1,4,7,10,10-Hexabromododecane with high selectivity and purity.
  • Purification by distillation and crystallization is crucial to remove unreacted bromine, lower brominated intermediates, and other impurities.

Reaction Optimization

  • Catalyst choice and bromine feed rate significantly influence the reaction rate and selectivity.
  • Temperature control prevents overbromination or decomposition.
  • Continuous monitoring of bromine consumption and product formation enables optimization.

Summary Table of Preparation Method

Step Description Key Parameters
1. Catalyst Preparation Use of Fe or AlBr3 catalyst to initiate bromination Catalyst amount: 0.1–1 mol%
2. Bromine Addition Controlled addition of Br2 to dodecane under stirring Bromine excess: stoichiometric to slight excess
3. Reaction Control Maintain temperature and reaction time to favor selective bromination Temp: 25–60 °C; Time: 1–4 hours
4. Product Isolation Distillation to remove unreacted bromine and crystallization to purify Vacuum distillation; Cooling rates controlled
5. Quality Analysis Confirm molecular structure and purity by NMR, GC-MS, and elemental analysis Purity >98%; Molecular weight confirmed

Chemical Reactions Analysis

Types of Reactions: Hexabromododecane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions involve the replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Hexabromododecane reacts with nucleophiles, such as hydroxide ions or amines, under basic conditions to form substituted products.

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromic acid, to form corresponding brominated carboxylic acids.

Major Products:

    Substituted Derivatives: The primary products of substitution reactions are various substituted derivatives of hexabromododecane, depending on the nucleophile used.

    Brominated Carboxylic Acids: Oxidation reactions yield brominated carboxylic acids as the major products.

Scientific Research Applications

Flame Retardancy in Materials

HBCDD is primarily used as a flame retardant in the production of expanded polystyrene (EPS) and extruded polystyrene (XPS) foams. These materials are commonly employed in building insulation due to their excellent thermal properties and low density. The incorporation of HBCDD enhances the fire resistance of these materials, making them safer for use in construction. However, due to its persistent nature and potential health risks, its use has come under scrutiny, leading to regulatory measures under the Stockholm Convention on Persistent Organic Pollutants .

Environmental Monitoring

Research has shown that HBCDD can accumulate in the environment and biological systems. Studies have measured concentrations of HBCDD in indoor dust samples from homes, revealing significant levels that indicate potential exposure pathways for humans. For example, a study conducted in Basrah, Iraq found that concentrations of HBCDD were significantly higher on elevated surfaces compared to floor dust . This data is crucial for assessing human exposure risks and informing regulatory decisions regarding HBCDD.

Sample Type Concentration (ng/g)
Elevated Surface Dust150
Floor Dust40
Outdoor DustVaries

Toxicological Research

HBCDD's persistence and bioaccumulation raise concerns about its toxicological effects on wildlife and humans. Research has been conducted to evaluate the enantiomeric distribution of HBCDD in animal tissues. A study analyzed the accumulation of HBCDD enantiomers in chickens, highlighting significant differences in tissue accumulation patterns based on growth rates . Such studies contribute to understanding the compound's toxicokinetics and potential health impacts.

Alternatives and Innovations

Due to environmental concerns associated with HBCDD, there is ongoing research into alternative flame retardants that are less harmful. Innovations include the development of bio-based flame retardants derived from natural sources or modifications of existing compounds to reduce toxicity while maintaining fire resistance .

Regulatory Implications

The listing of HBCDD under the Stockholm Convention necessitates careful monitoring and potential phase-out strategies for its use. This regulatory framework aims to mitigate risks associated with persistent organic pollutants while promoting safer alternatives .

Case Study 1: Indoor Dust Analysis

A comprehensive study conducted across multiple homes revealed varying concentrations of HBCDD based on location within the home. Elevated surfaces exhibited higher levels compared to floors, indicating a need for targeted cleaning strategies to reduce exposure risk.

Case Study 2: Chicken Tissue Accumulation

A kinetic study involving fast- and slow-growing chickens provided insights into how different growth rates affect the accumulation of HBCDD enantiomers in various tissues. This research is pivotal for understanding dietary exposure risks related to poultry consumption.

Mechanism of Action

Hexabromododecane exerts its effects primarily through the release of bromine radicals when exposed to heat. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This reaction effectively slows down or stops the spread of fire. The molecular targets of hexabromododecane include the free radicals involved in the combustion process, disrupting the chain reactions that sustain the fire.

Comparison with Similar Compounds

Structural and Chemical Properties

Property 1,1,4,7,10,10-Hexabromododecane Hexabromocyclododecane (HBCD) Tetrabromobisphenol A (TBBPA) Decabromodiphenyl Ether (DecaBDE)
Molecular Formula C₁₂H₁₈Br₆ C₁₂H₁₈Br₆ C₁₅H₁₂Br₄O₂ C₁₂Br₁₀O
Structure Linear aliphatic Cyclic aliphatic Bisphenol derivative Polybrominated diphenyl ether
Bromine Positions 1,1,4,7,10,10 1,2,5,6,9,10 (cyclic) 2,2',6,6' (on phenol rings) Fully brominated diphenyl ether
Molecular Weight ~641.7 g/mol* 641.7 g/mol 543.9 g/mol 959.2 g/mol
Log Kow (Octanol-Water Partition Coefficient) Not reported 5.6–6.2 4.5–5.0 6.3–10.0

*Estimated based on HBCD’s molecular weight due to structural similarity.

Key Differences:
  • Linearity vs. Cyclicity : The linear structure of 1,1,4,7,10,10-hexabromododecane may confer lower thermal stability and higher solubility in water compared to HBCD’s cyclic structure, which enhances environmental persistence .

Environmental and Toxicological Profiles

Persistence and Bioaccumulation:
  • HBCD : Listed under the Stockholm Convention as a persistent organic pollutant (POP) due to its half-life >6 months in water and sediment . Bioaccumulation factors (BAFs) in fish range from 1,800 to 5,000 .
  • 1,1,4,7,10,10-Hexabromododecane: Limited data exist, but linear alkanes generally exhibit lower bioaccumulation than cyclic analogs. Predicted BAFs may be closer to DecaBDE (~1,000–2,000) .
Toxicity:
  • HBCD : Disrupts thyroid hormone homeostasis and causes neurodevelopmental toxicity in rodents (LOAEL = 1.6 mg/kg/day) .
  • 1,1,4,7,10,10-Hexabromododecane: No direct studies available. Structural analogs like DecaBDE show hepatotoxicity and endocrine disruption, suggesting similar risks .
Key Findings:
  • HBCD’s cyclic structure and historical use in construction materials led to widespread environmental contamination, driving its inclusion in POPs treaties .
  • The linear 1,1,4,7,10,10-hexabromododecane may face future restrictions if identified as a PBT substance, though current data gaps hinder risk assessment .

Biological Activity

1,1,4,7,10,10-Hexabromododecane (HBCD) is a brominated flame retardant that has garnered attention due to its widespread use and potential environmental and health impacts. This compound is primarily utilized in building materials, textiles, and electronics to reduce flammability. Its biological activity has been the subject of various studies, focusing on its bioaccumulation, toxicity, and metabolic transformations in aquatic organisms.

Chemical Structure and Properties

HBCD is a complex molecule characterized by six bromine atoms attached to a dodecane backbone. The structural formula can be represented as follows:

C12H18Br6\text{C}_{12}\text{H}_{18}\text{Br}_6

The presence of multiple bromine atoms contributes to its hydrophobic nature and persistence in the environment.

Bioaccumulation and Toxicity

Research has indicated that HBCD can bioaccumulate in aquatic organisms. A study conducted on juvenile rainbow trout (Oncorhynchus mykiss) demonstrated that different isomers of HBCD exhibit varying bioaccumulation rates. The study found:

  • α-HBCD : Concentration ranged from 1.22 to 15.71 ng/g lipid weight.
  • β-HBCD : Concentration ranged from 0.53 to 5.58 ng/g lipid weight.
  • γ-HBCD : Concentration ranged from 1.03 to 44.13 ng/g lipid weight.

The bioaccumulation factors were significantly correlated with the lipid content of the fish, indicating that higher lipid levels facilitate greater accumulation of HBCD .

Metabolic Transformation

HBCD undergoes metabolic transformation in aquatic organisms. The β- and γ-isomers were found to be rapidly biotransformed into hydroxylated metabolites, while the α-isomer remained stable during the study period . This suggests that the metabolic pathways for different isomers can influence their overall toxicity and environmental persistence.

Case Study 1: Exposure Assessment in Aquatic Ecosystems

A comprehensive study assessed the exposure levels of HBCD in Lake Winnipeg's food web. The researchers analyzed various species including fish, zooplankton, and mussels. They reported a significant positive correlation between total HBCD concentrations and lipid content across species, emphasizing the role of dietary intake in bioaccumulation processes .

Case Study 2: Indoor Dust Concentrations

Another investigation measured HBCD concentrations in indoor dust samples collected from homes in Basrah, Iraq. The results showed elevated levels of HBCD in dust collected from elevated surfaces compared to floor dust. This finding highlights potential human exposure pathways through inhalation or ingestion of contaminated dust .

Toxicological Effects

The toxicological profile of HBCD indicates low acute toxicity; however, chronic exposure has been linked to endocrine disruption and neurodevelopmental effects in animal models. Studies suggest that HBCD may interfere with thyroid hormone signaling pathways, which are critical for normal development .

Data Table: Summary of Biological Activity Findings

Parameterα-HBCD (ng/g lw)β-HBCD (ng/g lw)γ-HBCD (ng/g lw)
Bioaccumulation Range1.22 - 15.710.53 - 5.581.03 - 44.13
Metabolites DetectedNoneHydroxylatedHydroxylated
Correlation with Lipid ContentSignificantSignificantSignificant

Q & A

Q. What are the key physicochemical properties of HBCD that influence its environmental persistence, and how are these properties experimentally determined?

HBCD’s environmental behavior is dictated by properties such as molecular weight (631.69 g/mol), density (2.145 g/cm³), and low water solubility. These are measured via:

  • Gas chromatography-mass spectrometry (GC-MS) for isomer separation and quantification .
  • High-performance liquid chromatography (HPLC) coupled with UV detection to assess purity and degradation products .
  • X-ray crystallography to resolve stereochemical configurations of α-, β-, and γ-diastereomers .

Q. How can researchers design experiments to quantify HBCD in environmental matrices (e.g., soil, water, biota)?

A tiered approach is recommended:

Extraction : Use Soxhlet extraction with non-polar solvents (e.g., dichloromethane) for solid matrices .

Cleanup : Pass extracts through silica gel columns to remove interfering organic compounds .

Analysis : Employ isotope dilution mass spectrometry (IDMS) for high precision, with internal standards like 13C^{13}\text{C}-labeled HBCD to correct recovery rates .

Quality Control : Include blanks, spikes, and certified reference materials (CRMs) to validate method accuracy .

Q. What methodological frameworks are used to assess HBCD’s toxicity in aquatic organisms?

Standardized protocols include:

  • OECD Test Guideline 211 : Daphnia magna reproduction studies to evaluate chronic toxicity .
  • EPA ECOTOX Database : Cross-referencing acute toxicity (LC50_{50}) values across species .
  • Biomarker Analysis : Measure oxidative stress markers (e.g., glutathione peroxidase activity) in fish liver tissues .

Advanced Research Questions

Q. How can conflicting data on HBCD’s endocrine-disrupting effects be resolved in meta-analyses?

Contradictions arise from isomer-specific activity (e.g., γ-HBCD’s higher bioaccumulation potential) and species-specific metabolic pathways. Strategies include:

  • Weight-of-Evidence (WoE) Analysis : Prioritize studies adhering to OECD/EPA guidelines and using isomer-pure standards .
  • In Silico Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict isomer-specific binding affinities for thyroid receptors .
  • Systematic Reviews : Use PRISMA guidelines to exclude studies with inadequate controls or non-standard exposure durations .

Q. What experimental designs are optimal for studying HBCD’s degradation pathways under varying environmental conditions?

Controlled factorial designs can isolate variables:

  • Factors : Temperature (20–40°C), pH (4–10), microbial communities.
  • Responses : Quantify debromination products (e.g., pentabromocyclododecanes) via LC-MS/MS .
  • Advanced Techniques : Use 14C^{14}\text{C}-labeled HBCD in microcosm studies to track mineralization rates and metabolite formation .

Q. How do theoretical frameworks inform the study of HBCD’s bioaccumulation in food webs?

Models like the Thermodynamic Hypothesis predict biomagnification based on lipid solubility (log Kow_{ow} ~5.6–6.2). Experimental validation involves:

  • Trophic Magnification Factors (TMFs) : Measure HBCD concentrations in plankton, fish, and apex predators .
  • Stable Isotope Analysis : Correlate δ15N^{15}\text{N} (trophic level) with HBCD body burdens in marine mammals .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported half-lives of HBCD in sediments?

Discrepancies often stem from sediment organic carbon content (foc_{oc}) and redox conditions. Mitigation strategies:

  • Sensitivity Analysis : Model half-lives across a range of foc_{oc} (1–5%) and Eh values (-200 to +200 mV) .
  • Mesocosm Experiments : Simulate anaerobic vs. aerobic conditions to isolate degradation pathways .

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